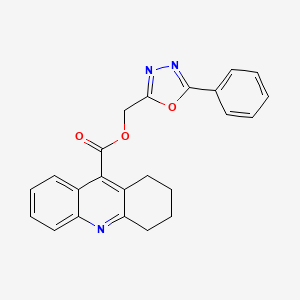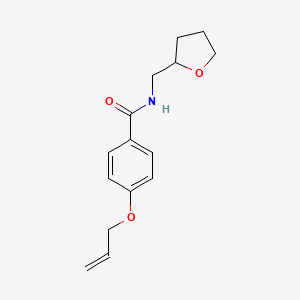![molecular formula C17H17ClN2O B4406959 1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4406959.png)
1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride
Vue d'ensemble
Description
1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and plays a role in regulating energy metabolism. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and improved glucose metabolism.
Biochemical and Physiological Effects
In addition to its effects on energy metabolism, this compound has also been shown to have anti-inflammatory and antioxidant effects. These effects may contribute to its potential therapeutic benefits in the treatment of various diseases, including obesity, diabetes, and heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride is its selectivity for the β3-adrenergic receptor, which allows for more specific targeting of this receptor and potentially fewer side effects. However, one limitation of this compound is its relatively low potency, which may require higher doses for therapeutic efficacy.
Orientations Futures
There are several potential future directions for research on 1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists, which may have improved therapeutic efficacy. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and antioxidant effects of this compound, as well as its potential use in the treatment of other diseases such as cancer and neurodegenerative disorders.
Applications De Recherche Scientifique
1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and diabetes. It has been shown to increase energy expenditure and improve glucose metabolism in animal models. Additionally, this compound has been investigated for its potential use in the treatment of heart failure, as it has been shown to improve cardiac function in animal models.
Propriétés
IUPAC Name |
1-[2-(4-phenylphenoxy)ethyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)20-13-12-19-11-10-18-14-19;/h1-11,14H,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAJTCDXHSLDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN3C=CN=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4406879.png)
![4-{[(3-ethoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B4406887.png)
![4-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4406889.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4406898.png)

![methyl N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4406902.png)
![N-[4-(4-morpholinyl)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4406907.png)
![4-[(ethylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4406917.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4406925.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B4406943.png)
![4-{[(2-phenylethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406955.png)
![N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4406958.png)
![1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4406966.png)